Synthesis of 6-phenyl-5-hexyn-1-amine: An In-depth Technical Guide
Synthesis of 6-phenyl-5-hexyn-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 6-phenyl-5-hexyn-1-amine, a compound of interest for potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with a Sonogashira coupling to construct the carbon skeleton, followed by the introduction of the primary amine functionality via a Mitsunobu reaction. This document provides detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate the replication and further investigation of this synthetic route.
Synthetic Strategy Overview
The synthesis of 6-phenyl-5-hexyn-1-amine is designed as a convergent route, beginning with commercially available starting materials. The core of the strategy lies in the initial formation of the C(sp)-C(sp²) bond through a palladium- and copper-catalyzed Sonogashira coupling. This is followed by the conversion of a terminal hydroxyl group to a primary amine. The overall transformation is depicted below:
Caption: Proposed two-step synthesis of 6-phenyl-5-hexyn-1-amine.
Experimental Protocols
Step 1: Synthesis of 6-phenyl-5-hexyn-1-ol (Intermediate 1)
This procedure details the Sonogashira coupling of iodobenzene with 5-hexyn-1-ol. The reaction is carried out under an inert atmosphere to ensure the stability and activity of the palladium and copper catalysts.[1][2][3][4][5][6][7][8][9]
Reaction Scheme:
Caption: Sonogashira coupling to form Intermediate 1.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Iodobenzene | 204.01 | 2.04 g | 10.0 |
| 5-Hexyn-1-ol | 98.14 | 1.08 g | 11.0 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 140 mg | 0.2 (2 mol%) |
| Copper(I) iodide | 190.45 | 38 mg | 0.2 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 20 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
Procedure:
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To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous tetrahydrofuran (50 mL) and triethylamine (20 mL) are added via syringe.
-
Iodobenzene (2.04 g, 10.0 mmol) is added, followed by the dropwise addition of 5-hexyn-1-ol (1.08 g, 11.0 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalysts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 6-phenyl-5-hexyn-1-ol as a pale yellow oil.
Expected Yield and Characterization:
Based on similar Sonogashira coupling reactions, the expected yield for this step is in the range of 75-90%.
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¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.28 (m, 3H, Ar-H), 3.75 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.48 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.85-1.78 (m, 2H, -CH₂-), 1.72-1.65 (m, 2H, -CH₂-).
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¹³C NMR (CDCl₃, 101 MHz): δ 131.6, 128.3, 128.2, 123.4, 89.8, 80.7, 62.1, 31.8, 25.0, 19.4.
Step 2: Synthesis of 6-phenyl-5-hexyn-1-amine (Target Molecule)
This procedure details the conversion of the synthesized alcohol to the primary amine using a Mitsunobu reaction followed by hydrazinolysis of the phthalimide intermediate.[10][11][12][13][14][15] This method is generally preferred for its mild reaction conditions and high yields for the synthesis of primary amines from alcohols.[12]
Reaction Scheme:
Caption: Two-stage conversion of the alcohol to the target amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-phenyl-5-hexyn-1-ol | 174.24 | 1.74 g | 10.0 |
| Phthalimide | 147.13 | 1.62 g | 11.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 2.88 g | 11.0 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 1.92 mL | 11.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| Hydrazine monohydrate | 50.06 | 1.0 mL | ~20.0 |
| Ethanol | 46.07 | 40 mL | - |
Procedure:
a) Mitsunobu Reaction:
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To a dry 100 mL round-bottom flask under an argon atmosphere, dissolve 6-phenyl-5-hexyn-1-ol (1.74 g, 10.0 mmol), phthalimide (1.62 g, 11.0 mmol), and triphenylphosphine (2.88 g, 11.0 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD, 1.92 mL, 11.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield N-(6-phenyl-5-hexynyl)phthalimide as a white solid.
b) Hydrazinolysis:
-
Dissolve the N-(6-phenyl-5-hexynyl)phthalimide from the previous step in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add hydrazine monohydrate (1.0 mL, ~20.0 mmol) to the solution.
-
Heat the mixture to reflux for 4 hours, during which a white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane (50 mL) and washed with 1 M sodium hydroxide solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the pure 6-phenyl-5-hexyn-1-amine.
Expected Yield and Characterization:
The Mitsunobu reaction and subsequent hydrazinolysis are generally high-yielding processes. The overall yield for this two-stage conversion is expected to be in the range of 70-85%.
-
N-(6-phenyl-5-hexynyl)phthalimide (Intermediate 2):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.88-7.84 (m, 2H, Phthalimide-H), 7.75-7.71 (m, 2H, Phthalimide-H), 7.40-7.36 (m, 2H, Ar-H), 7.30-7.26 (m, 3H, Ar-H), 3.82 (t, J = 7.0 Hz, 2H, -CH₂-N), 2.45 (t, J = 7.2 Hz, 2H, -C≡C-CH₂-), 1.95-1.88 (m, 2H, -CH₂-), 1.80-1.73 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.4, 133.9, 132.1, 131.5, 128.3, 128.2, 123.3, 123.2, 89.5, 81.0, 37.8, 28.1, 26.0, 18.9.
-
-
6-phenyl-5-hexyn-1-amine (Target Molecule): [16]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.37 (m, 2H, Ar-H), 7.31-7.27 (m, 3H, Ar-H), 2.80 (t, J = 6.8 Hz, 2H, -CH₂NH₂), 2.44 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.75-1.68 (m, 2H, -CH₂-), 1.62-1.55 (m, 2H, -CH₂-), 1.35 (br s, 2H, -NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 131.6, 128.3, 128.2, 123.5, 90.1, 80.5, 41.8, 33.1, 26.1, 19.6.[16][17]
-
Data Summary
The following table summarizes the key quantitative data for the synthesis of 6-phenyl-5-hexyn-1-amine.
| Step | Reaction | Reactants | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sonogashira Coupling | Iodobenzene, 5-Hexyn-1-ol | 6-phenyl-5-hexyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | THF, Et₃N | 25 | 12 | 75-90 |
| 2a | Mitsunobu Reaction | 6-phenyl-5-hexyn-1-ol, Phthalimide | N-(6-phenyl-5-hexynyl)phthalimide | DEAD, PPh₃ | THF | 0-25 | 12 | 80-95 |
| 2b | Hydrazinolysis | N-(6-phenyl-5-hexynyl)phthalimide | 6-phenyl-5-hexyn-1-amine | Hydrazine | Ethanol | Reflux | 4 | 85-95 |
Logical Relationships and Workflows
The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of 6-phenyl-5-hexyn-1-amine.
This comprehensive guide provides a robust and well-documented synthetic route to 6-phenyl-5-hexyn-1-amine. The detailed protocols and expected outcomes should enable proficient researchers to successfully synthesize this molecule for further study and application.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Hexyn-1-amine, 6-phenyl- | C12H15N | CID 11206059 - PubChem [pubchem.ncbi.nlm.nih.gov]
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